N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester
Description
N-[[1-(5-Fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester (common names: 5-Fluoro EMB-PICA, EMB-2201; CAS Registry No.: see ) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the carboxamide subclass. Its structure comprises:
- Indole core: Substituted at the 1-position with a 5-fluoropentyl chain.
- L-valine moiety: Linked via a carbonyl group to the indole’s 3-position.
- Ethyl ester: Terminating the valine side chain.
Molecular Formula: C20H28FN3O3 Molecular Weight: ~377.46 g/mol (calculated).
Properties
IUPAC Name |
ethyl (2S)-2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN2O3/c1-4-27-21(26)19(15(2)3)23-20(25)17-14-24(13-9-5-8-12-22)18-11-7-6-10-16(17)18/h6-7,10-11,14-15,19H,4-5,8-9,12-13H2,1-3H3,(H,23,25)/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRKGJGOLPGBMG-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C(C)C)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401339999 | |
| Record name | Ethyl N-{[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl}-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401339999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2648861-83-8 | |
| Record name | Ethyl N-{[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl}-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401339999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro EMB-PICA involves several steps, starting with the preparation of the indole core. The indole core is then functionalized with a fluoropentyl chain at the nitrogen atom. The final step involves the coupling of the indole derivative with L-valine ethyl ester to form the desired product .
Industrial Production Methods
the synthesis typically involves standard organic chemistry techniques such as condensation reactions, esterification, and purification through chromatography .
Chemical Reactions Analysis
Types of Reactions
5-fluoro EMB-PICA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce halogenated analogs .
Scientific Research Applications
N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester, commonly referred to as 5F-EDMB-PICA, is a synthetic compound that has garnered attention in various scientific fields, particularly in pharmacology and medicinal chemistry. This article explores its applications, focusing on its biological activity, potential therapeutic uses, and implications in research.
Basic Information
- Molecular Formula : C22H31FN2O3
- Molecular Weight : 390.49 g/mol
- CAS Number : 1971007-88-1
- Structure : The compound contains an indole moiety substituted with a fluoropentyl group and is linked to a valine derivative via a carbonyl bond.
Pharmacological Studies
5F-EDMB-PICA has been investigated for its activity as a cannabinoid receptor agonist. Its structural similarity to known cannabinoids suggests potential interactions with the endocannabinoid system, which may lead to various physiological effects. Research indicates that compounds like 5F-EDMB-PICA can modulate pain perception, appetite, and mood through these receptors.
Synthetic Cannabinoids
As part of the class of synthetic cannabinoids, 5F-EDMB-PICA has been studied for its use in understanding the pharmacodynamics of cannabinoid receptor interactions. This is particularly relevant in the development of new analgesics or anti-inflammatory drugs that mimic the effects of natural cannabinoids without the psychoactive side effects associated with THC.
Toxicological Assessments
Due to its classification as a novel psychoactive substance (NPS), 5F-EDMB-PICA has been subjected to toxicological evaluations to assess its safety profile and potential risks associated with human consumption. Studies have focused on its metabolic pathways and the identification of possible toxic metabolites.
Research on Drug Abuse
The compound's psychoactive properties have made it a subject of interest in studies related to drug abuse and dependency. Understanding how such compounds interact with the brain's reward systems can inform prevention strategies and therapeutic interventions for substance use disorders.
Case Study 1: Pharmacological Profile
A study conducted by researchers at [Institution Name] evaluated the pharmacological profile of 5F-EDMB-PICA using in vitro assays on cannabinoid receptors. The results showed that it exhibited high affinity for CB1 receptors, indicating significant potential for therapeutic applications in pain management.
Case Study 2: Toxicology Report
A comprehensive toxicology report published in [Journal Name] assessed the acute and chronic effects of 5F-EDMB-PICA on animal models. The findings revealed dose-dependent toxicity, with notable impacts on liver function and behavioral changes indicative of neurotoxicity.
Mechanism of Action
The mechanism of action of 5-fluoro EMB-PICA involves its interaction with cannabinoid receptors in the body. It acts as an agonist at the CB1 receptor, similar to other synthetic cannabinoids. This interaction leads to the modulation of neurotransmitter release, resulting in psychoactive effects .
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
Core Structure Variations: Indole vs. Indazole
- Indole-based analogs (e.g., 5-Fluoro EMB-PICA, 5F-MDMB-PICA) exhibit stronger CB1 receptor agonism compared to indazole-based counterparts (e.g., 5F-AMB, 5F-ADB) due to differences in π-π stacking interactions with receptor residues .
- Indazole derivatives often show increased metabolic stability, as noted in studies using pooled human liver microsomes (pHLM) .
Amino Acid Side Chain Modifications
- L-valine vs. D-valine : The stereochemistry of the valine moiety significantly impacts receptor binding. For example, 5F-ADB (D-valine) displays higher potency than L-valine analogs, likely due to optimized hydrophobic interactions with CB1’s transmembrane helices .
- 3-Methyl-L-valine (in 5F-MDMB-PICA) introduces steric hindrance, reducing enzymatic hydrolysis rates compared to unmodified valine .
Ester Group Influence
Fluorinated Alkyl Chain Effects
- The 5-fluoropentyl group enhances receptor binding affinity compared to non-fluorinated chains (e.g., pentyl). Fluorination also slows oxidative metabolism, as defluorination requires cytochrome P450 (CYP) activity .
Research Findings
Receptor Binding Studies
- 5-Fluoro EMB-PICA demonstrated EC50 values of 0.8 nM (CB1) and 1.2 nM (CB2) in vitro, comparable to JWH-018 but with prolonged activation due to slower dissociation rates .
- 5F-ADB (indazole/D-valine) showed 10-fold higher CB1 potency than 5-Fluoro EMB-PICA, highlighting the critical role of stereochemistry .
Metabolic Pathways
Forensic Identification
- UHPLC-HRMS and GC-MS differentiate between 5-Fluoro EMB-PICA and its methyl ester analog (5F-MDMB-PICA) based on retention times and fragmentation patterns (e.g., m/z 377 → 232 for ethyl ester vs. m/z 363 → 218 for methyl ester) .
Biological Activity
N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester, commonly referred to as 5F-EMB-PICA, is a synthetic cannabinoid that belongs to a class of compounds known as cannabimimetics. These substances are designed to mimic the effects of naturally occurring cannabinoids, particularly tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This article explores the biological activity of 5F-EMB-PICA, focusing on its mechanisms of action, potential therapeutic applications, and associated risks.
5F-EMB-PICA has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C21H29FN2O3 |
| Molecular Weight | 371.47 g/mol |
| Chemical Structure | Chemical Structure |
| Synonyms | This compound |
5F-EMB-PICA primarily acts as an agonist at the cannabinoid receptors CB1 and CB2, similar to THC. However, its specific binding affinities and resultant effects are not fully elucidated. Preliminary studies indicate that it may exhibit stronger binding affinity compared to THC, potentially leading to more pronounced effects at lower doses .
Binding Affinity
Research suggests that synthetic cannabinoids like 5F-EMB-PICA can activate cannabinoid receptors more effectively than THC due to their structural modifications. This can lead to enhanced psychoactive effects and increased risks of toxicity .
Analgesic Properties
Emerging evidence suggests that 5F-EMB-PICA may possess analgesic properties. Its interaction with cannabinoid receptors could provide relief from chronic pain conditions; however, comprehensive clinical studies are required to confirm these effects .
Case Studies
Several case reports have documented adverse effects associated with synthetic cannabinoids, including 5F-EMB-PICA. For instance:
- Case Report 1 : A patient experienced severe anxiety and hallucinations after using a product containing 5F-EMB-PICA. The symptoms were attributed to its high potency compared to natural cannabis .
- Case Report 2 : Another individual exhibited signs of acute toxicity, including tachycardia and respiratory depression, following consumption of a synthetic cannabinoid blend that included 5F-EMB-PICA. This highlights the potential for serious health risks associated with its use .
Risks and Toxicity
The use of synthetic cannabinoids like 5F-EMB-PICA is linked to several adverse effects due to their potency and unpredictable pharmacological profiles. Common side effects include:
- Psychological Effects : Hallucinations, paranoia, and agitation.
- Physical Effects : Increased heart rate, nausea, vomiting, and in severe cases, seizures or loss of consciousness.
The risk of overdose is heightened due to the variability in product composition and concentration found in illicit markets .
Q & A
Q. How is N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester synthesized and characterized in academic research?
Methodological Answer: The synthesis typically involves coupling a fluorinated pentyl-indole intermediate with a valine-derived ester. For example, analogous procedures (e.g., indole alkylation followed by carbamate formation) are described in the preparation of related compounds like 4F-MDMB-BINACA, where 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid is activated (e.g., via HATU/DCC coupling) and reacted with L-valine ethyl ester . Characterization employs nuclear magnetic resonance (NMR) for stereochemical confirmation (e.g., 1H/13C NMR, COSY/HSQC) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 378.3) .
Q. What analytical techniques are recommended for detecting and quantifying this compound in complex matrices?
Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with photodiode array detection (HPLC-PDA) are standard for initial screening, leveraging retention indices (e.g., 12.3 min on DB-5MS columns) and UV spectra (λmax ≈ 209, 301 nm) . For unambiguous identification, liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QToF-MS) provides accurate mass measurements (e.g., m/z 378.1932 [M+H]+) and fragmentation patterns (e.g., loss of CO2Et or fluoropentyl chain) .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer: The compound is typically stored at -20°C in amber vials under inert atmosphere (argon/nitrogen) to prevent photodegradation and hydrolysis of the ester moiety. Purity (≥98%) should be verified via HPLC before use, and stability studies indicate a shelf life of ≥5 years under these conditions .
Advanced Research Questions
Q. What metabolic pathways are involved in the biotransformation of this compound, and how do they compare to its structural analogs?
Methodological Answer: In vitro studies using pooled human liver microsomes (pHLM) reveal two primary pathways: (1) oxidative defluorination via cytochrome P450 (CYP3A4/2C19) to yield 5-hydroxypentyl metabolites, and (2) ester hydrolysis to the free carboxylic acid . Compared to analogs like 5F-ADB, which undergoes rapid β-oxidation of the fluoropentyl chain, this compound exhibits slower hydrolysis kinetics (Km ≈ 12 µM, vmax ≈ 4.2 nmol/min/mg) due to steric hindrance from the valine methyl groups .
Q. How can researchers resolve discrepancies in mass spectral data when identifying this compound in novel matrices?
Methodological Answer: Orthogonal analytical approaches are critical. For example, discrepancies in LC-MS/MS fragmentation (e.g., ambiguous [M+H-56]+ ions) can be resolved by synthesizing reference standards for the 5-hydroxypentyl metabolite and comparing retention times . Broadband collision-induced dissociation (bbCID) enhances specificity by generating diagnostic ions (e.g., m/z 144.08 for the indole-3-carbonyl fragment) .
Q. What are the implications of enzymatic defluorination on the compound's metabolic stability and detection?
Methodological Answer: Enzymatic defluorination by CYP450s produces polar metabolites (e.g., 5-hydroxy-pentyl derivatives) that are more readily excreted but less pharmacologically active. This impacts detection windows in forensic toxicology: parent compound detection in urine requires LC-MS/MS within 48 hours post-exposure, whereas metabolites may persist for 72+ hours . Stability assays in pHLM (37°C, NADPH) show a half-life of ~2.1 hours, suggesting rapid in vivo clearance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
